3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride
CAS No.: 1272758-22-1
Cat. No.: VC4157339
Molecular Formula: C14H20ClN
Molecular Weight: 237.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1272758-22-1 |
|---|---|
| Molecular Formula | C14H20ClN |
| Molecular Weight | 237.77 |
| IUPAC Name | spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine];hydrochloride |
| Standard InChI | InChI=1S/C14H19N.ClH/c1-2-4-13-11-14(6-5-12(13)3-1)7-9-15-10-8-14;/h1-4,15H,5-11H2;1H |
| Standard InChI Key | UHOIUTUSAFEJSO-UHFFFAOYSA-N |
| SMILES | C1CC2(CCNCC2)CC3=CC=CC=C31.Cl |
Introduction
Chemical Identification and Structural Analysis
Nomenclature and Molecular Identity
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride is systematically named according to IUPAC guidelines, reflecting its bicyclic spiro architecture. Key identifiers include:
The spiro center at the naphthalene-piperidine junction creates a rigid three-dimensional structure, which is advantageous for modulating receptor binding in drug design .
Synthesis and Manufacturing
Synthetic Routes
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Cyclocondensation Reactions: Combining naphthalenone derivatives with piperidine precursors under acidic conditions .
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Reductive Amination: Employing catalysts like palladium or nickel to form the spiro center .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Industrial Production
Suppliers such as Enamine (Ukraine) and Combi-Blocks (USA) manufacture this compound on a laboratory scale, offering quantities up to 50 mg with a purity of 95–97% . The production process likely involves stringent quality control measures, including HPLC for purity verification .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | White powder | |
| Solubility | Soluble in polar solvents (e.g., DMSO, water) | |
| Storage Conditions | Room temperature (15–25°C) | |
| Stability | Stable under inert atmosphere |
The hydrochloride salt enhances aqueous solubility, facilitating its use in biological assays .
Emergency Protocols
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Inhalation: Move to fresh air; seek medical attention if symptoms persist .
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Eye Exposure: Rinse with water for 15 minutes; remove contact lenses .
Applications in Research
Pharmaceutical Intermediate
This compound serves as a key intermediate in synthesizing molecules targeting central nervous system (CNS) disorders, leveraging the piperidine moiety’s affinity for neurotransmitter receptors .
Material Science
Its rigid spiro structure is explored in polymer chemistry to enhance thermal stability in high-performance materials .
| Supplier | Purity | Packaging | Price (50 mg) |
|---|---|---|---|
| Enamine | 95% | Sealed vial | €371.30 |
| Combi-Blocks | 97% | Customized | Upon request |
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